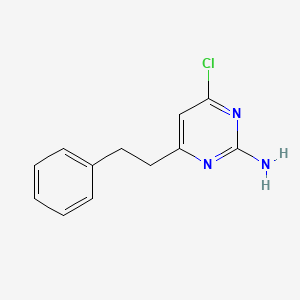
4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-phenethylpyrimidin-2-amine is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenethylpyrimidin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating methods, and possibly continuous flow reactors to increase the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
4-chloro-6-phenethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-chloro-6-phenethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and other enzyme inhibitors.
Industry: Used in the development of new materials and as intermediates in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-chloro-6-phenethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4,6-dichloropyrimidine: A precursor in the synthesis of various substituted pyrimidines.
2-chloro-4,6-dimethylpyrimidine: Used in the synthesis of 4-chloro-6-phenethylpyrimidin-2-amine.
Uniqueness
4-chloro-6-phenethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
6621-72-3 |
|---|---|
分子式 |
C12H12ClN3 |
分子量 |
233.69 g/mol |
IUPAC名 |
4-chloro-6-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16) |
InChIキー |
VTRVFUAODRFOMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


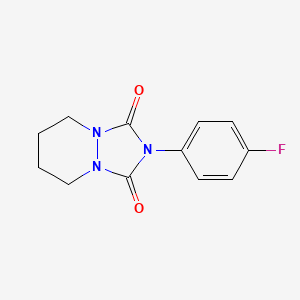

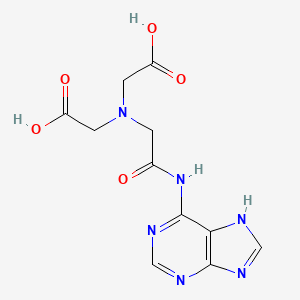
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
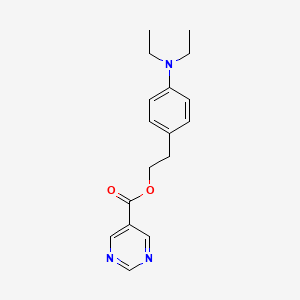
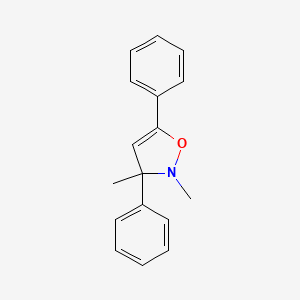

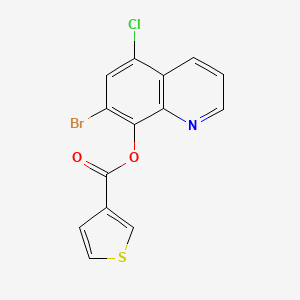
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)
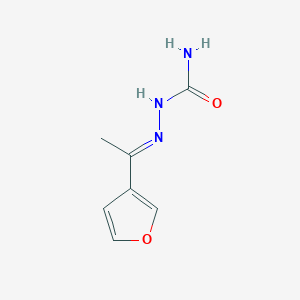

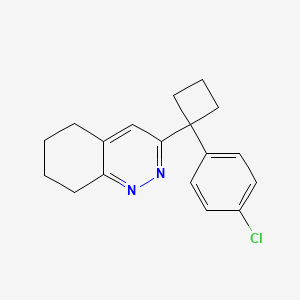
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
